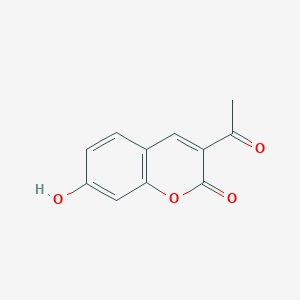

3-acetyl-7-hydroxy-2H-chromen-2-one

概要

説明

3-アセチル-7-ヒドロキシ-2H-クロメン-2-オン、別名3-アセチル-7-ヒドロキシクマリンは、分子式C11H8O4、分子量204.18 g/molの黄色固体化合物です . これは、多くの植物に見られる天然化合物であるクマリンの誘導体です。 この化合物は、その化学的安定性とアルコール、エーテル、ケトンなどの有機溶媒への溶解性で知られています .

2. 製法

合成ルートと反応条件

3-アセチル-7-ヒドロキシ-2H-クロメン-2-オンは、クネーベナゲル縮合反応によって合成できます。 これは、ピペリジンを触媒としてエタノール中で2,4-ジヒドロキシベンズアルデヒドとエチルアセト酢酸を反応させることを含みます . 反応混合物を室温で数時間撹拌し、ロータリーエバポレーターで溶媒を除去し、カラムクロマトグラフィーで粗生成物を精製することで生成物が得られます .

工業的製造方法

3-アセチル-7-ヒドロキシ-2H-クロメン-2-オンの工業的製造方法は、通常、同じクネーベナゲル縮合反応を使用した大規模合成を含みます。 このプロセスは、温度、溶媒、触媒濃度などの反応条件を慎重に制御することで、より高い収率と純度を実現するために最適化されています .

準備方法

Synthetic Routes and Reaction Conditions

3-acetyl-7-hydroxy-2H-chromen-2-one can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of piperidine as a catalyst in ethanol . The reaction mixture is stirred at room temperature for several hours, and the product is obtained by removing the solvent through rotary evaporation and purifying the crude product using column chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same Knoevenagel condensation reaction. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration .

化学反応の分析

反応の種類

3-アセチル-7-ヒドロキシ-2H-クロメン-2-オンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されてさまざまな誘導体になる可能性があります。

還元: 還元反応はアセチル基を修飾できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸の生成につながる可能性があり、還元はアルコールを生成する可能性があります .

4. 科学研究の応用

3-アセチル-7-ヒドロキシ-2H-クロメン-2-オンは、科学研究の幅広い用途を持っています。

化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、酵素阻害やタンパク質相互作用に関する研究に使用されます。

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 3-acetyl-7-hydroxy-2H-chromen-2-one is , with a molecular weight of approximately 204.18 g/mol. The compound features a chromenone structure, characterized by the presence of an acetyl group at the third position and a hydroxyl group at the seventh position, contributing to its potential biological activities.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study reported its ability to scavenge free radicals, which may protect cells from oxidative stress and related diseases such as cancer and cardiovascular disorders .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against various pathogens. In vitro studies have shown that it possesses inhibitory activity against bacteria and fungi, suggesting potential use in developing antimicrobial agents .

Anticancer Potential

There is ongoing research into the anticancer properties of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival .

Synthesis of Derivatives

This compound serves as a versatile building block in organic synthesis. It can be modified to produce various derivatives with enhanced biological activities or different chemical properties, making it valuable in medicinal chemistry .

Fluorescent Probes

The compound has been utilized in the development of fluorescent probes for sensing applications. For example, it has been incorporated into nanosheet systems for dual sensing of glutathione and acidic pH values, demonstrating its utility in biochemical assays .

Dye Production

This compound is employed in the production of fluorescent dyes and optical brighteners due to its strong fluorescence properties. This application is particularly relevant in textiles and plastics industries .

Pharmaceutical Formulations

Given its biological activities, this compound is being explored for incorporation into pharmaceutical formulations aimed at treating various ailments, including inflammatory diseases and infections .

Case Studies

作用機序

3-アセチル-7-ヒドロキシ-2H-クロメン-2-オンの作用機序は、さまざまな分子標的および経路との相互作用を含みます。 特定の酵素を阻害し、代謝経路の変化につながる可能性があります。 この化合物のヒドロキシル基とアセチル基は、標的タンパク質や酵素への結合に重要な役割を果たしています .

類似化合物との比較

類似化合物

7-ヒドロキシクマリン: 3位にアセチル基がありません。

3-アセチルクマリン: 7位にヒドロキシル基がありません。

4-メチルウンベリフェロン: 3位にアセチル基ではなくメチル基を持っています.

独自性

3-アセチル-7-ヒドロキシ-2H-クロメン-2-オンは、3位のアセチル基と7位のヒドロキシル基の両方が存在するためにユニークです。 これらの官能基の組み合わせは、その独特の化学反応性と生物活性に貢献しています .

生物活性

3-acetyl-7-hydroxy-2H-chromen-2-one, also known as 3-acetyl-7-hydroxycoumarin, is a coumarin derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula CHO and a molecular weight of 204.18 g/mol, exhibits significant potential in various biochemical applications. This article provides a detailed overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes an acetyl group at the 3-position and a hydroxyl group at the 7-position of the coumarin backbone. This unique arrangement influences its chemical reactivity and biological activity significantly.

| Property | Details |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 204.18 g/mol |

| Physical State | Yellow solid |

| Synthesis Method | Knoevenagel condensation |

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It exhibits inhibitory effects on tyrosinase, an enzyme involved in melanin production. Research indicates that it has a lower IC value compared to standard inhibitors like kojic acid, suggesting superior efficacy in inhibiting this enzyme (IC: 42.16 ± 5.16 µM) .

- Antioxidant Activity : The compound's hydroxyl group contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.

- Antimicrobial Properties : There is evidence supporting the antimicrobial activity of this compound against various bacterial strains. It has shown effectiveness against Gram-positive bacteria, exhibiting minimal inhibitory concentrations (MIC) that suggest potential therapeutic applications in treating infections .

- Cardioprotective Effects : In experimental models, this compound demonstrated cardioprotective effects by mitigating myocardial infarction induced by isoproterenol in rats. It improved cardiac function markers and reduced oxidative stress indicators .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Tyrosinase Inhibition Study : A comparative study found that this compound exhibited an IC value significantly lower than that of ascorbic acid and comparable to kojic acid, indicating its potential as a skin-whitening agent in cosmetic formulations .

- Antimicrobial Efficacy : A study focusing on Schiff base derivatives revealed that compounds related to this compound displayed strong antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 15.625 to 125 µM .

Applications

The diverse biological activities of this compound suggest several applications:

- Cosmetic Industry : Due to its tyrosinase inhibitory activity, it can be utilized in skin-lightening products.

- Pharmaceuticals : Its antimicrobial and antioxidant properties make it a candidate for developing new therapeutic agents against infections and oxidative stress-related diseases.

- Food Industry : The compound could be explored as a natural preservative due to its antimicrobial properties.

特性

IUPAC Name |

3-acetyl-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6(12)9-4-7-2-3-8(13)5-10(7)15-11(9)14/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQZHMHHZLRXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20419817 | |

| Record name | 3-acetyl-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20419817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10441-27-7 | |

| Record name | 3-Acetyl-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10441-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-acetyl-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20419817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-umbelliferone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Acetyl-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLX779DF5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。